

physical properties of (2-Chlorobenzyl)phosphonic acid

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Compound of Interest

Compound Name: 2-Chlorobenzyl)phosphonic acid

Cat. No.: B15248933

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Technical Guide: (2-Chlorobenzyl)phosphonic Acid

Physicochemical Profiling, Synthesis, and Application Framework

Executive Summary

(2-Chlorobenzyl)phosphonic acid (CAS: 25262-67-1) represents a critical structural scaffold in medicinal chemistry and materials science. Functioning as a stable bioisostere of the phosphate group, it resists enzymatic hydrolysis by phosphatases, making it invaluable in the design of PTP1B inhibitors and other phosphotyrosine mimetics. Beyond drug discovery, its ability to form robust Self-Assembled Monolayers (SAMs) on metal oxides (specifically titanium and aluminum) via tridentate binding modes drives its utility in corrosion inhibition and surface functionalization.

This guide provides a rigorous technical analysis of the compound's physical properties, validated synthetic protocols, and characterization standards.

Molecular Architecture & Physicochemical Profile

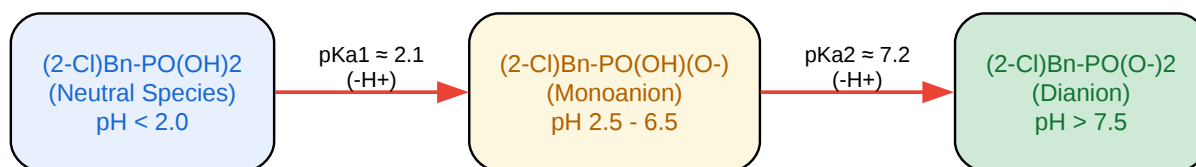
The introduction of the chlorine atom at the ortho position of the benzyl ring induces specific steric and electronic effects that differentiate this compound from its unsubstituted parent. The steric bulk of the o-Cl substituent restricts rotation around the methylene bridge, influencing binding affinity in enzyme pockets and packing density in SAMs.

Table 1: Core Physicochemical Data[1]

Property	Value / Description	Context & Implications
Chemical Formula		Molecular Weight: 206.56 g/mol
Physical State	Crystalline Solid (White to off-white powder)	Distinct from its diethyl ester precursor, which is a liquid.
Melting Point	160–175°C (Typical for class)	High lattice energy due to extensive intermolecular hydrogen bonding network ().
Solubility (Polar)	High: DMSO, Methanol, Water (pH > 7)	Solubility in water increases significantly upon deprotonation (formation of mono- or dianion).
Solubility (Non-polar)	Low: Hexane, Chloroform, Toluene	Limited utility in non-polar extraction without derivatization.
Acidity ()	,	Diprotic acid. Exists as a dianion at physiological pH (7.4).
LogP (Predicted)	~0.5 - 0.9	More lipophilic than phosphate, but still highly polar compared to carboxylic acid analogs.
H-Bond Donors/Acceptors	2 Donors / 3 Acceptors	Critical for bidentate/tridentate coordination with metal centers.

Ionization Behavior

The biological and surface-active properties of **(2-Chlorobenzyl)phosphonic acid** are dictated by its protonation state. The following diagram illustrates the ionization equilibrium relative to pH.

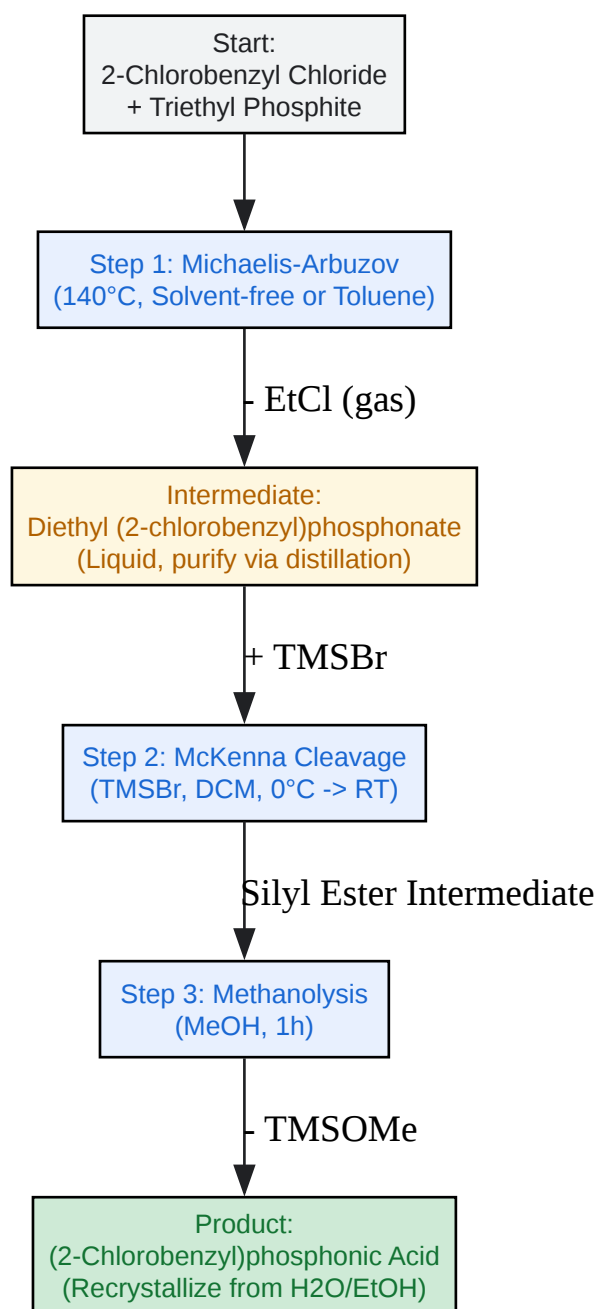


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Synthesis & Purification Protocols

The most robust route to **(2-Chlorobenzyl)phosphonic acid** is the Michaelis-Arbuzov rearrangement followed by hydrolysis. While direct acidic hydrolysis is common, the McKenna method (Silyl-mediated cleavage) is recommended for higher purity and milder conditions, preventing potential side reactions on the aromatic ring.

Workflow Diagram



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Detailed Protocol

Step 1: Formation of the Diethyl Ester

- Reagents: 2-Chlorobenzyl chloride (1.0 eq), Triethyl phosphite (1.2 eq).
- Procedure: Mix reagents in a round-bottom flask equipped with a reflux condenser. Heat to 130–140°C for 4–6 hours. The evolution of ethyl chloride gas indicates reaction progress.

- Purification: Remove excess triethyl phosphite via vacuum distillation. The product, Diethyl (2-chlorobenzyl)phosphonate, is a colorless to pale yellow liquid (BP ~146°C at 0.4 mmHg).

Step 2: Hydrolysis to Phosphonic Acid (McKenna Method)

- Reagents: Diethyl ester (from Step 1), Bromotrimethylsilane (TMSBr, 3.0 eq), Anhydrous Dichloromethane (DCM).
- Procedure:
 - Dissolve the ester in anhydrous DCM under Argon/Nitrogen atmosphere.
 - Cool to 0°C. Add TMSBr dropwise (exothermic).
 - Allow to warm to Room Temperature (RT) and stir for 12 hours.
 - Concentrate in vacuo to remove DCM and excess TMSBr.
- Methanolysis: Add Methanol (excess) to the residue and stir for 1 hour. This converts the silyl ester to the phosphonic acid.
- Isolation: Evaporate solvents. The resulting solid is recrystallized from water or a water/ethanol mixture to yield pure **(2-Chlorobenzyl)phosphonic acid**.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The phosphorus signal is diagnostic.

Table 2: Spectroscopic Markers

Technique	Signal / Shift	Interpretation
NMR	20.0 – 28.0 ppm (Singlet)	Diagnostic for phosphonic acid. A shift from ~30 ppm (ester) to ~24 ppm (acid) confirms hydrolysis.
NMR	3.0 – 3.4 ppm (Doublet,)	The methylene () protons couple with Phosphorus (, spin 1/2), creating a distinct doublet.
NMR	7.1 – 7.5 ppm (Multiplet)	Aromatic protons. The ortho-Cl substitution pattern creates a complex splitting pattern distinct from para-substituted analogs.
FT-IR	2200–2700 (Broad)	P-OH stretching (hydrogen bonded).
FT-IR	1150–1200 (Strong)	P=O stretching vibration.
Mass Spec (ESI)	= 205.0	Negative ion mode is preferred for phosphonic acids.

Functional Applications

Medicinal Chemistry: Phosphatase Inhibition

(2-Chlorobenzyl)phosphonic acid acts as a non-hydrolyzable phosphate mimic. In Protein Tyrosine Phosphatase 1B (PTP1B) drug design, the phosphonic acid headgroup binds to the catalytic site (Cys215), while the ortho-chlorine atom provides lipophilic contacts within the active site pocket, often improving selectivity over other phosphatases.

Materials Science: Surface Modification

The compound is used to functionalize titanium and aluminum oxide surfaces.

- Mechanism: The phosphonic acid group coordinates to metal surface sites (or) via mono-, bi-, or tridentate binding.
- Effect: The hydrophobic benzyl tail (enhanced by the Cl substituent) creates a barrier that repels water and ions, significantly improving corrosion resistance.

References

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